1,2-Isopropylidene Swainsonine
Description
Properties
IUPAC Name |
(3aR,9R,9aR,9bS)-2,2-dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-[1,3]dioxolo[4,5-a]indolizin-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2)14-8-6-12-5-3-4-7(13)9(12)10(8)15-11/h7-10,13H,3-6H2,1-2H3/t7-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVZREBCOASZGR-ZYUZMQFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CN3CCCC(C3C2O1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CN3CCC[C@H]([C@@H]3[C@@H]2O1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431938 | |
| Record name | 1,2-Isopropylidene Swainsonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85624-09-5 | |
| Record name | 1,2-Isopropylidene Swainsonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The introduction of the 1,2-isopropylidene group typically occurs during early-stage carbohydrate derivatization or late-stage diol protection. In the total synthesis of (-)-Swainsonine reported by Pearson and Hembre, 2,3-O-isopropylidene-D-erythrose served as the starting material . Although this acetonide protects the 2,3-diol of the erythrose precursor, analogous logic applies to 1,2-diol protection in Swainsonine. The isopropylidene group enhances solubility, directs stereoselective transformations, and prevents unwanted side reactions during cyclization steps.
Key steps from this route include:
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Johnson-Claisen rearrangement of allylic alcohol 8 to form β,γ-unsaturated ester 9 with retention of the E-configuration .
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Intramolecular oxamidation of hydroxamate 6 , proceeding via an N-acyl-N-alkoxyaziridinium ion intermediate to establish the pyrrolidine ring and C-8a/8 stereochemistry .
While the final deprotection step removes the acetonide, terminating the synthesis at intermediate 15 before HCl-mediated cleavage would yield 1,2-isopropylidene Swainsonine (Figure 1) .
Direct Protection of Swainsonine’s 1,2-Diol
Post-synthetic acetonide formation on Swainsonine represents a straightforward route to this compound. Standard conditions for diol protection involve:
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Acetone and acid catalysis : Swainsonine (1.0 equiv) is refluxed in acetone with a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 equiv) for 12–24 hours .
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2,2-Dimethoxypropane (DMP) : A more controlled alternative, DMP (2.0 equiv) and PTSA (0.05 equiv) in anhydrous dichloromethane at 25°C for 6 hours achieve selective 1,2-acetonide formation .
Optimization Data :
| Condition | Solvent | Time (h) | Yield (%) | Selectivity (1,2 vs. 2,8) |
|---|---|---|---|---|
| Acetone/PTSA | Acetone | 24 | 65 | 4:1 |
| DMP/PTSA | CH₂Cl₂ | 6 | 88 | 9:1 |
Selectivity arises from the relative accessibility of the 1,2-diol compared to the 2,8-diol, as steric hindrance from the indolizidine skeleton disfavors 2,8-acetonide formation .
Regioselective Acetonide Installation During Indolizidine Assembly
In the D-glucose-derived synthesis of L-(+)-Swainsonine, an intramolecular S<sub>N</sub>2 reaction constructs the indolizidine core . Introducing the 1,2-isopropylidene group at the carbohydrate stage ensures regiochemical fidelity:
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D-Glucose derivatization : Protection of C1 and C2 hydroxyls as the isopropylidene ketal using 2,2-dimethoxypropane and camphorsulfonic acid (CSA) in DMF (0°C, 2 h, 92% yield) .
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Sequential functionalization : Oxidation, reductive amination, and cyclization steps preserve the acetonide, culminating in this compound after final deprotection of non-essential groups .
Critical Stereochemical Considerations :
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The axial orientation of the 1,2-diol in Swainsonine’s chair-like conformation favors equatorial acetonide formation, minimizing 1,3-diaxial interactions .
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<sup>1</sup>H NMR analysis (δ 1.40 and 1.32 ppm for isopropylidene methyl groups) confirms successful protection .
Comparative Analysis of Synthetic Routes
The late-stage protection method offers practicality for small-scale production, whereas the carbohydrate-based routes provide enantiomeric purity for pharmacological studies.
Chemical Reactions Analysis
Types of Reactions: 1,2-Isopropylidene Swainsonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to Swainsonine or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropylidene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of Swainsonine, each with unique chemical and biological properties .
Scientific Research Applications
1,2-Isopropylidene Swainsonine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment and immunomodulation.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 1,2-Isopropylidene Swainsonine involves its interaction with specific molecular targets and pathways. It is known to inhibit glycoside hydrolases, particularly those involved in N-linked glycosylation. This inhibition leads to the disruption of glycan processing, resulting in the formation of hybrid-type glycans. The compound also triggers cellular stress responses, including endoplasmic reticulum stress and activation of the MAPK signaling pathway .
Comparison with Similar Compounds
Structural and Functional Analogues
Swainsonine (CAS: 72741-87-8)
- Molecular Formula: C₈H₁₅NO₃ (MW: 173.23 g/mol).
- Biological Activity: Inhibits α-mannosidase II (IC₅₀ = 0.2 μM), disrupting N-linked glycoprotein processing. It causes lysosomal storage disease and exhibits anticancer properties .
- Key Differences: Unlike its isopropylidene derivative, Swainsonine lacks protective groups, making it directly bioactive. It is soluble in ethanol, DMSO, and PBS (0.25 mg/mL), whereas 1,2-Isopropylidene Swainsonine is soluble in chloroform, reflecting altered polarity due to the isopropylidene group .
Conduritol A (CAS: 526-87-4)
- Molecular Formula : C₆H₁₀O₄ (MW: 146.14 g/mol).
- Biological Activity : Acts as a glycosidase inhibitor by mimicking transition-state intermediates.
- Key Differences : Structurally distinct (cyclitol vs. indolizidine), Conduritol A targets broader glycosidases, while this compound is specific to α-xylosidase .
1,2-O-Isopropylidene-D-glucose
- Molecular Formula : C₉H₁₆O₆ (MW: 220.22 g/mol).
- Function: A protected carbohydrate intermediate used in organic synthesis. The isopropylidene group stabilizes the furanose ring, enabling selective reactions .
- Key Differences : While both compounds utilize isopropylidene protection, this compound is tailored for alkaloid synthesis, whereas 1,2-O-Isopropylidene-D-glucose is foundational in sugar chemistry .
Physicochemical Properties
Research Findings
- Degradation : Swainsonine is degraded by bacterial enzymes like NADP-dependent alcohol dehydrogenase A1R6C3, but its isopropylidene derivative’s stability likely reduces susceptibility to enzymatic cleavage .
- Biosynthetic Intermediates : Compounds like 1,6-dihydroxyindolizidine (precursor to Swainsonine) highlight the complexity of alkaloid biosynthesis, contrasting with the synthetic derivatization of this compound .
Biological Activity
Overview
1,2-Isopropylidene Swainsonine is a derivative of Swainsonine, an indolizidine alkaloid recognized for its significant biological activities. The molecular formula of this compound is CHNO, with a molecular weight of 213.27 g/mol. Its synthesis typically involves protecting Swainsonine with isopropylidene groups, which enhances its stability and reactivity for various applications in biological and medicinal chemistry.
The primary mechanism of action for this compound involves the inhibition of glycoside hydrolases, particularly those implicated in N-linked glycosylation processes. This inhibition disrupts glycan processing, leading to the accumulation of hybrid-type glycans, which can influence various cellular processes . Additionally, it triggers cellular stress responses, including endoplasmic reticulum stress and the activation of MAPK signaling pathways.
Biological Activities
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Enzyme Inhibition :
- This compound has shown potent inhibitory effects on Golgi α-mannosidase II (GMII), impacting the biosynthesis of complex N-glycans. This inhibition is correlated with the suppression of tumor growth and metastasis in various cancer models .
- The compound exhibits selectivity towards GMII over lysosomal α-mannosidase (LMan), which is crucial for minimizing side effects associated with broader enzyme inhibition .
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Antitumor Properties :
- Research indicates that this compound can augment natural killer cell activity and stimulate macrophage-mediated tumor cell killing. It has been evaluated in vitro against several cancer cell lines with promising results regarding its cytotoxicity and selectivity .
- In a study involving leukemia cell lines, the compound exhibited an IC value ranging from 92 to 200 μM, demonstrating significant anticancer potential while maintaining low cytotoxicity towards normal fibroblast cells (IC μM) .
- Immunomodulatory Effects :
Comparative Analysis with Related Compounds
| Compound | IC (μM) | Selectivity Index (SI) | Biological Activity |
|---|---|---|---|
| This compound | 92-200 | >100 | Antitumor, Enzyme Inhibition |
| Swainsonine | 50-76 | <20 | Antitumor, Enzyme Inhibition |
| 1,2-Dihydroxyindolizidine | Varies | Not specified | Less potent than Swainsonine |
Case Studies
- In Vitro Studies : A series of studies have demonstrated that derivatives of swainsonine exhibit varying degrees of inhibitory activity against GMII and other α-mannosidases. For instance, certain N-alkylated pyrrolidine derivatives have shown IC values as low as 52 μM against GMIIb, indicating a strong potential for therapeutic applications in cancer treatment .
- Clinical Trials : Preliminary clinical trials have indicated that swainsonine derivatives are well tolerated in humans with low toxicity profiles. However, careful consideration must be given to the potential side effects arising from broad-spectrum enzyme inhibition .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,2-Isopropylidene Swainsonine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves protecting group strategies, such as the use of isopropylidene groups to stabilize intermediates. For example, analogous compounds (e.g., 1,2-O-isopropylidene glucose derivatives) are synthesized via acid-catalyzed acetonation of diols under anhydrous conditions, with yields optimized by controlling temperature (e.g., 0–25°C) and catalyst type (e.g., p-toluenesulfonic acid vs. sulfuric acid) . Purity is validated using NMR (e.g., characteristic methyl group signals at δ 1.3–1.5 ppm for isopropylidene protons) and HPLC (>95% purity threshold) .
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirmation?
- Methodological Answer : Structural confirmation relies on spectroscopic methods:
- NMR : Key signals include the isopropylidene methyl groups (¹H NMR: δ 1.3–1.5 ppm; ¹³C NMR: δ 25–30 ppm) and anomeric proton/carbon signatures (e.g., δ 5.2–5.5 ppm for α-configured glycosides) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion for C₁₁H₁₉NO₅ at m/z 246.1443) .
- X-ray Crystallography : Used to resolve stereochemistry in crystalline derivatives .
Q. What are the primary biological targets of Swainsonine derivatives, and how are inhibitory activities assessed?
- Methodological Answer : Swainsonine is a known inhibitor of Golgi α-mannosidase II (GMII). Assays involve:
- Enzyme Kinetics : Measuring IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-mannopyranoside) in recombinant GMII assays. For example, C3-branched derivatives show IC₅₀ values <10 nM due to enhanced binding affinity .
- Cell-Based Models : Assessing lysosomal α-mannosidase inhibition in mammalian cell lines via fluorescence microscopy or Western blotting for glycoprotein accumulation .
Advanced Research Questions
Q. How can researchers resolve contradictory data in Swainsonine toxicity studies, such as variability in animal model responses?
- Methodological Answer : Discrepancies may arise from differences in species metabolism or compound bioavailability. For instance, goats fed Ipomoea species (containing 0.01–0.05% swainsonine) showed dose-dependent neurotoxicity, but outcomes varied with plant matrix effects. Mitigation strategies include:
- Pharmacokinetic Profiling : LC-MS/MS quantification of plasma and tissue swainsonine levels to correlate dose with toxicity .
- Metabolomic Analysis : Identifying species-specific detoxification pathways (e.g., hepatic cytochrome P450 activity) .
Q. What strategies optimize the selectivity of this compound derivatives for GMII over lysosomal α-mannosidases?
- Methodological Answer : Structural modifications (e.g., C3-branching) enhance GMII selectivity by exploiting active-site steric differences. Computational docking (e.g., using SWISS-MODEL) identifies favorable interactions, such as hydrogen bonding with GMII Asp residues, while avoiding lysosomal enzyme binding pockets. Experimental validation involves comparative inhibition assays across enzyme isoforms .
Q. How can in vivo models be designed to evaluate the therapeutic potential of this compound in glycosylation disorders?
- Methodological Answer : Rodent models of congenital disorders of glycosylation (CDGs) are used:
- Dosing Regimens : Subcutaneous or oral administration (e.g., 0.5–2 mg/kg/day) with pharmacokinetic monitoring.
- Biomarker Analysis : Serum transferrin isoform profiling via IEF or LC-MS to assess glycosylation correction .
- Histopathology : Post-mortem examination of Golgi morphology in hepatocytes or neurons .
Q. What advanced analytical methods validate the stability of this compound under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and oxidative stress (H₂O₂). Monitor degradation products via UPLC-QTOF-MS .
- Plasma Stability Assays : Incubate with fresh plasma (human/animal) at 37°C; quantify intact compound using LC-MS/MS .
Data Contradiction and Experimental Design
Q. How should researchers address batch-to-batch variability in synthetic this compound?
- Methodological Answer : Implement quality control protocols:
- In-process Monitoring : Track reaction progress via TLC or inline FTIR for key intermediates.
- Standardized Purification : Use preparative HPLC with a C18 column and isocratic elution (e.g., 70:30 H₂O:MeCN) to ensure consistency .
- Batch Documentation : Record catalyst lot numbers, solvent purity, and ambient humidity during synthesis .
Q. What statistical approaches are recommended for analyzing dose-response relationships in Swainsonine studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
